molecular formula C15H24 B1239748 alpha-Guaiene CAS No. 3691-12-1

alpha-Guaiene

Cat. No.: B1239748
CAS No.: 3691-12-1
M. Wt: 204.35 g/mol
InChI Key: ADIDQIZBYUABQK-RWMBFGLXSA-N
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Description

Alpha-Guaiene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, notably in guaiac wood oil from Bulnesia sarmientoi. This compound is known for its earthy, woody aroma and is widely used in the fragrance and flavoring industries .

Biochemical Analysis

Biochemical Properties

Alpha-Guaiene plays a crucial role in biochemical reactions, particularly in the synthesis of other sesquiterpenes. It is synthesized by the enzyme sesquiterpene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which further oxidize this compound to produce other bioactive compounds such as rotundone . These interactions are essential for the biosynthesis of complex molecules that contribute to the aroma and flavor profiles of plants.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in stress responses and secondary metabolite production. In plant cells, this compound can modulate gene expression, leading to the production of defense-related proteins and enzymes. This modulation is crucial for the plant’s ability to respond to environmental stressors and pathogens. Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to cytochrome P450 enzymes, leading to its oxidation and the formation of other bioactive compounds. This binding interaction is critical for the enzyme’s catalytic activity and the subsequent biochemical transformations. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in secondary metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, this compound can degrade into other compounds, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing stress responses and modulating metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the biosynthesis of sesquiterpenes. It interacts with enzymes such as sesquiterpene synthase and cytochrome P450, which catalyze its formation and subsequent oxidation. These interactions are crucial for the production of various bioactive compounds that play roles in plant defense and secondary metabolism. This compound also affects metabolic flux by altering the levels of key metabolites in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound are influenced by factors such as its chemical properties and the presence of specific binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plastids. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins involved in its biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Guaiene can be synthesized through various methods, including vacuum fractional distillation and molecular distillation. One effective method involves isolating this compound from crude patchouli oil using vacuum fractional distillation. The process parameters such as feed volume, reflux ratio, and applied run pressure are optimized to enhance the yield of this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced from natural sources like patchouli oil. The oil undergoes fractional distillation to separate this compound from other components. The optimum conditions for this process include a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg, resulting in a purity of 44.70% .

Chemical Reactions Analysis

Types of Reactions

Alpha-Guaiene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions involving this compound often use halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated compounds. These products are often used in further chemical synthesis or as intermediates in the production of other valuable compounds .

Scientific Research Applications

Alpha-Guaiene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-Guaiene is part of a group of closely related compounds known as guaienes, which also include beta-Guaiene and delta-Guaiene. These compounds share a similar molecular structure but differ in the position and configuration of their functional groups.

Similar Compounds

    Beta-Guaiene: Similar to this compound but with a different configuration of the isopropenyl group.

    Delta-Guaiene: Another isomer with distinct functional group positioning.

Uniqueness

This compound is unique due to its specific configuration, which imparts distinct olfactory properties and biological activities. Its ability to be isolated in relatively high purity from natural sources like patchouli oil makes it particularly valuable in the fragrance and flavoring industries .

Properties

IUPAC Name

(1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDQIZBYUABQK-RWMBFGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052046
Record name alpha-Guaiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3691-12-1
Record name α-Guaiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3691-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Guaiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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